molecular formula C8H11ClIN B6244570 4-ethyl-3-iodoaniline hydrochloride CAS No. 2408962-38-7

4-ethyl-3-iodoaniline hydrochloride

Cat. No.: B6244570
CAS No.: 2408962-38-7
M. Wt: 283.5
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Description

4-Ethyl-3-iodoaniline hydrochloride is an aromatic amine derivative characterized by an ethyl group at the para position and an iodine atom at the meta position relative to the amino group. The hydrochloride salt enhances its stability and solubility in polar solvents. Key properties include:

  • Molecular Formula: C₈H₁₁ClIN (inferred from substituent analysis)
  • Molecular Weight: ~285.54 g/mol (calculated based on substituents and HCl)
  • CAS Number: Not explicitly provided in evidence, but structurally related compounds (e.g., 4-Bromo-3-ethoxyaniline hydrochloride, CAS 125756-95-8 ) suggest similar registration frameworks.
  • Applications: Primarily used as a synthetic intermediate in pharmaceutical and organic chemistry due to its halogen and amine functional groups .

Properties

CAS No.

2408962-38-7

Molecular Formula

C8H11ClIN

Molecular Weight

283.5

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-3-iodoaniline hydrochloride generally involves the iodination of 4-ethylaniline. A common method includes the use of iodine and an oxidizing agent such as sodium nitrite in an acidic medium to introduce the iodine atom at the 3-position of the aniline ring. The reaction is typically carried out under controlled temperature conditions to ensure selectivity and yield.

Industrial Production Methods

Industrial production of 4-ethyl-3-iodoaniline hydrochloride may involve large-scale iodination processes using continuous flow reactors to maintain consistent reaction conditions and high throughput. The hydrochloride salt is then formed by treating the iodinated product with hydrochloric acid, followed by crystallization and purification steps to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-3-iodoaniline hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, often facilitated by palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

    Oxidation and Reduction: The aniline group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it to the corresponding amine.

    Electrophilic Aromatic Substitution: The aromatic ring can undergo further substitution reactions, such as nitration or sulfonation, depending on the reaction conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions to replace the iodine atom with various substituents.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

    Substituted Anilines: Products of substitution reactions where the iodine atom is replaced by other functional groups.

    Oxidized or Reduced Derivatives: Products of oxidation or reduction reactions involving the aniline group.

Scientific Research Applications

4-ethyl-3-iodoaniline hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a building block for compounds with therapeutic potential.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-ethyl-3-iodoaniline hydrochloride depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The iodine atom and the aniline group can participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 4-ethyl-3-iodoaniline hydrochloride with analogs differing in substituents or positional isomerism:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Reference ID
4-Ethyl-3-iodoaniline HCl -NH₂·HCl, -C₂H₅ (para), -I (meta) ~285.54 High molecular weight due to iodine; polarizable halogen enhances reactivity.
4-Bromo-3-ethoxyaniline HCl -NH₂·HCl, -OCH₂CH₃ (para), -Br (meta) 252.54 Lower MW than iodine analog; bromine offers moderate leaving-group ability.
3-Iodo-4-methoxyaniline HCl -NH₂·HCl, -OCH₃ (para), -I (meta) ~277.54 Methoxy group increases electron density; iodine enhances steric bulk.
4-Ethyl-3-methylaniline HCl -NH₂·HCl, -C₂H₅ (para), -CH₃ (meta) 171.67 Smaller substituents (methyl vs. iodine) reduce steric hindrance and MW.
3-Chloro-4-ethoxyaniline HCl -NH₂·HCl, -OCH₂CH₃ (para), -Cl (meta) ~222.08 Chlorine’s electronegativity increases polarity; ethoxy improves solubility.
Key Observations:
  • Halogen Influence : Iodine’s large atomic radius (vs. Br, Cl) increases molecular weight and polarizability, favoring nucleophilic substitution or Suzuki coupling reactions .
  • Substituent Position : Para-ethyl vs. para-alkoxy groups (e.g., ethoxy, methoxy) alter electron density. Ethyl is weakly electron-donating via inductive effects, while alkoxy groups donate electrons via resonance, affecting amine basicity and solubility .
  • Hydrogen Bonding : Hydrochloride salts universally exhibit ionic interactions, enhancing crystallinity and solubility in aqueous media .

Q & A

Q. How does the hydrochloride salt form influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The HCl salt enhances solubility in polar solvents but may deprotonate under basic conditions. Pre-react neutralization (e.g., with NaHCO₃) liberates the free amine, increasing nucleophilicity. Kinetic studies under varying pH conditions (3–9) reveal optimal reactivity windows .

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